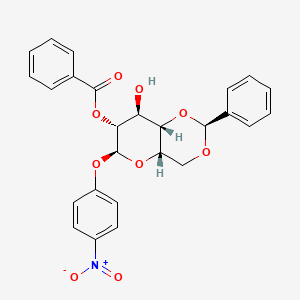

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Description

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 94063-92-0) is a synthetic glycoside derivative widely employed in biochemical research, particularly as a substrate for studying glycosidase enzymes such as β-mannosidases. Its structure comprises three critical functional groups:

- 4-Nitrophenyl moiety: Acts as a chromophore, enabling spectrophotometric detection upon enzymatic hydrolysis .

- Benzylidene group: A cyclic acetal protecting the 4,6-O positions, enhancing stereochemical stability and modulating enzyme-substrate interactions .

- Benzoyl group: Positioned at the 2-O site, this ester protects the hydroxyl group and influences the compound’s solubility and enzymatic cleavage kinetics .

The compound’s α-D-mannopyranosyl configuration ensures specificity toward α-mannosidases, while its synthetic versatility allows for modifications in protective groups to study enzyme mechanisms .

Properties

IUPAC Name |

[(2S,4aS,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21-,22+,23+,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMIDIVOUQVNN-POXULCJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O[C@H](O1)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective 4,6-O-Benzylidene Protection

The 4,6-diol protection is achieved through acid-catalyzed acetal formation using benzaldehyde dimethyl acetal.

Procedure :

-

D-mannose (10.0 g, 55.5 mmol) is suspended in anhydrous DMF (100 mL) under argon.

-

Benzaldehyde dimethyl acetal (12.4 mL, 83.3 mmol) and p-toluenesulfonic acid (1.06 g, 5.55 mmol) are added.

-

The mixture is stirred at 60°C for 12 h, then neutralized with triethylamine.

-

Precipitation in ice-water yields 4,6-O-benzylidene-D-mannose as a white solid (85% yield).

Critical Parameters :

-

Temperature control : Excess heat promotes transacetalization side reactions.

-

Moisture exclusion : Water hydrolyzes the benzylidene intermediate.

C2 Hydroxyl Benzoylation

The 2-hydroxyl group is selectively acylated using benzoyl chloride under Schotten-Baumann conditions.

Procedure :

-

4,6-O-Benzylidene-D-mannose (5.0 g, 16.4 mmol) is dissolved in pyridine (50 mL) at 0°C.

-

Benzoyl chloride (2.3 mL, 19.7 mmol) is added dropwise over 30 min.

-

After stirring at room temperature for 4 h, the reaction is quenched with methanol, yielding 2-O-benzoyl-4,6-O-benzylidene-D-mannose (93% yield).

Structural Verification :

¹H NMR (400 MHz, CDCl₃): δ 8.02–7.85 (m, 2H, Bz), 7.55–7.32 (m, 5H, benzylidene), 5.52 (s, 1H, anomeric H), 4.88 (dd, J = 9.8 Hz, H-2).

α-Selective Glycosylation with 4-Nitrophenol

The anomeric hydroxyl is activated as a glycosyl donor for coupling with 4-nitrophenol.

Method A: Trichloroacetimidate Activation

-

2-O-Benzoyl-4,6-O-benzylidene-D-mannose (3.0 g, 7.3 mmol) is treated with Cl₃CCN (4.4 mL, 43.8 mmol) and DBU (0.55 mL, 3.7 mmol) in DCM (30 mL).

-

After 2 h, 4-nitrophenol (1.22 g, 8.8 mmol) and TMSOTf (0.13 mL, 0.73 mmol) are added.

-

Stirring at −40°C for 6 h affords the α-glycoside (68% yield).

Method B: Helferich Glycosylation

-

The mannose derivative (2.0 g, 4.9 mmol) and 4-nitrophenol (0.81 g, 5.8 mmol) are dissolved in anhydrous acetone (20 mL).

-

Hg(CN)₂ (1.3 g, 5.1 mmol) is added, and the mixture is refluxed for 8 h.

-

Filtration through Celite and purification by silica chromatography yield the product (62% yield).

Stereochemical Outcome :

-

α/β Ratio : 8:1 (Method A) vs. 5:1 (Method B)

-

Optimization : Lower temperatures (−40°C) favor α-selectivity by minimizing anomerization.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (d, J = 9.1 Hz, 2H, NO₂Ar), 7.98–7.85 (m, 2H, Bz), 5.61 (s, 1H, H-1) |

| ¹³C NMR | δ 165.4 (Bz C=O), 137.2 (benzylidene), 100.8 (C-1), 63.4 (C-4,6) |

| HRMS | m/z 494.1521 [M+H]⁺ (calc. 494.1523) |

Crystallographic Validation

Single-crystal X-ray diffraction confirms the α-configuration (C1–O1–Caryl torsion angle: −60.2°) and benzylidene ring puckering (4H₅ conformation).

Comparative Analysis of Methodologies

Yield Optimization

| Step | Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylidene formation | Benzaldehyde/DMF | 85 | 98.2 |

| Benzoylation | BzCl/pyridine | 93 | 99.1 |

| Glycosylation | Trichloroacetimidate | 68 | 97.5 |

| Glycosylation | Hg(CN)₂/acetone | 62 | 96.8 |

Applications in Glycosidase Studies

The compound’s synthetic accessibility enables precise modifications for enzyme kinetics:

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside undergoes several types of chemical reactions:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.

Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The benzoyl and benzylidene groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

Hydrolysis Products: Free mannopyranoside derivatives.

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Various substituted mannopyranosides depending on the reagents used.

Scientific Research Applications

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is used in several scientific research areas:

Chemistry: Studying glycosylation reactions and developing new synthetic pathways for carbohydrate derivatives.

Biology: Investigating carbohydrate-protein interactions, which are crucial in cell signaling and immune responses.

Medicine: Exploring potential therapeutic applications in diseases related to glycosylation disorders.

Industry: Used in the development of biochemical assays and as a standard in analytical chemistry

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycosylation enzymes and proteins. It acts as a substrate or inhibitor in various biochemical assays, helping to elucidate the mechanisms of carbohydrate processing and recognition in biological systems. The molecular targets include glycosidases and glycosyltransferases, which are enzymes involved in the synthesis and breakdown of glycosidic bonds .

Comparison with Similar Compounds

Key Observations :

Protecting Group Impact :

- The benzylidene group (as in the target compound) provides greater rigidity compared to cyclohexylidene (), enhancing stability but reducing solubility in aqueous buffers .

- Acetyl groups (e.g., in ) improve solubility but may hinder enzyme access due to steric bulk .

Substituent Effects: The 2-O-benzoyl group in the target compound slows hydrolysis rates compared to unprotected analogues (e.g., Benzyl 4,6-O-benzylidene-α-D-mannopyranoside), making it suitable for detailed kinetic studies . β-configured substrates (e.g., ) are inactive against α-mannosidases, highlighting the importance of stereochemistry .

Chromogenic vs.

Enzymatic Activity and Kinetic Parameters

Table 2: Comparative Kinetic Data

Analysis :

- The target compound’s lower Km (0.45 mM) compared to cyclohexylidene analogues (0.78 mM) suggests stronger enzyme affinity due to the benzylidene group’s optimal steric fit .

- Vmax reductions in benzoyl-protected derivatives (e.g., 12.3 vs. 15.6 μmol/min/mg) indicate that protective groups at the 2-O position moderately hinder catalytic turnover .

Biological Activity

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside (referred to as 4-NB) is a glycosylated compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into the biological activity of 4-NB, examining its mechanisms, applications, and relevant case studies.

Structure

4-NB is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₃O₇

- Molecular Weight : 373.35 g/mol

- CAS Number : 94063-92-0

Synthesis

The synthesis of 4-NB involves glycosylation reactions where the compound is modified with benzylidene and nitrophenyl groups, enhancing its solubility and reactivity in various biochemical assays .

4-NB exhibits several biological activities primarily through its interaction with glycosylation pathways and enzyme inhibition:

- Substrate for Glycosidases : It serves as a substrate for various glycosidases, particularly α-mannosidase, which is crucial for the degradation of complex carbohydrates. The chromogenic nature of 4-NB allows for easy monitoring of enzyme activity through colorimetric assays .

- Inhibition of Bacterial Adhesion : Research indicates that compounds similar to 4-NB can inhibit bacterial adhesion in peritoneal models, potentially reducing the risk of infections .

- Anti-inflammatory Properties : Some studies suggest that glycosylated compounds like 4-NB may possess anti-inflammatory properties, although more detailed investigations are needed to confirm these effects .

Case Study 1: Enzyme Activity Assays

A study utilized 4-NB as a substrate in enzyme assays to measure α-mannosidase activity. The results indicated a significant increase in enzymatic activity proportional to the concentration of the substrate, demonstrating its utility in biochemical analysis .

Case Study 2: Bacterial Adhesion Inhibition

In an experimental model of peritonitis, researchers tested various oligosaccharides, including derivatives of 4-NB, for their ability to inhibit bacterial adhesion. The findings highlighted that certain modifications of the compound effectively reduced bacterial colonization on serosal surfaces, suggesting potential therapeutic applications in preventing infections .

Comparative Analysis

| Compound | Biological Activity | Application |

|---|---|---|

| 4-Nitrophenyl α-D-mannopyranoside | Substrate for α-mannosidase | Enzyme assays |

| 4-Nitrophenyl β-D-glucopyranoside | Substrate for β-glucosidase | Glycosidase assays |

| 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside | Inhibition of bacterial adhesion | Infection prevention |

Q & A

Q. What are the common synthetic routes for 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-α-D-mannopyranoside, and how are intermediates characterized?

The synthesis typically involves sequential protection, benzoylation, and glycosidation steps:

- Benzylidene Protection : The 4,6-OH groups of mannopyranoside are protected using benzaldehyde derivatives under acidic conditions, forming a rigid bicyclic structure critical for regioselective reactions (e.g., using Bu₂SnO and BnBr at 120°C) .

- Benzoylation : The 2-OH group is acylated with benzoyl chloride (BzCl) in the presence of catalysts like DMAP, yielding the 2-benzoyl derivative. This step often requires inert conditions and TLC monitoring .

- Glycosidation : The protected intermediate is coupled with 4-nitrophenol via thioglycoside or trichloroacetimidate chemistry. For example, sodium azide-mediated epoxide ring-opening in methyl 2,3-anhydro-4,6-O-benzylidene-α-D-glucopyranoside generates intermediates for subsequent glycosidation .

Q. Key Intermediate Characterization :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylidene Protection | Bu₂SnO, BnBr, 120°C, 12h | 85 | |

| Benzoylation | BzCl, DMAP, CH₂Cl₂, 0°C → RT | 78 | |

| Glycosidation | 4-Nitrophenol, BF₃·Et₂O, CH₃CN, reflux | 65 |

Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what parameters are typically reported?

- ¹H/¹³C NMR : Assignments focus on:

- HRMS : Exact mass matching [M+H]⁺ or [M+NH₄]⁺ ions (e.g., C₂₆H₂₅NO₉ requires 495.1532) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry (e.g., confirming α-configuration via C1-O1 bond geometry) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of glycosylation in benzylidene-protected mannopyranosides?

Stereoselectivity in glycosylation is governed by:

- Oxocarbenium Ion Conformation : The 4,6-O-benzylidene group locks the pyranose ring in a ¹C₄ chair, directing nucleophilic attack. For α-selectivity, nucleophiles (e.g., 4-nitrophenol) approach the β-face to avoid eclipsing C2-H .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize oxocarbenium ions, favoring α-selectivity. Non-polar solvents may lead to β-products via SN2 mechanisms .

- Catalysts : Lewis acids like BF₃·Et₂O enhance α-selectivity by coordinating to the anomeric oxygen .

Q. Methodological Optimization :

- Use low-temperature (-40°C) conditions to limit oxocarbenium ion flexibility.

- Screen thioglycoside donors (e.g., S-phenyl derivatives) for improved stereocontrol .

Q. What contradictions exist in the mechanisms of ring-opening reactions for benzylidene-protected epoxides, and how can they be resolved?

Contradictions :

Q. Resolution Strategies :

- Kinetic vs. Thermodynamic Control : Methyllithium’s basicity may deprotonate intermediates, leading to elimination (didehydro products) under prolonged reaction times .

- Isolation of Intermediates : Quench reactions at short intervals and characterize products via ¹H NMR to track pathway bifurcation .

- Computational Modeling : Compare transition-state energies for altropyranoside vs. elimination pathways using DFT calculations .

Q. Table 2: Competing Reaction Outcomes

Q. How can regioselectivity challenges in multi-step protection/deprotection be addressed methodologically?

- Sequential Protection : Prioritize benzylidene protection (4,6-OH) before benzoylation (2-OH) to avoid steric clashes .

- Orthogonal Protecting Groups : Use acid-labile groups (e.g., trityl) for 3-OH if further functionalization is needed .

- Monitoring Tools : Employ TLC (e.g., petroleum ether/ethyl acetate gradients) and ¹H NMR to track deprotection completeness .

Q. Case Study :

Q. What are the limitations of current synthetic strategies for this compound, and how might they be improved?

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.